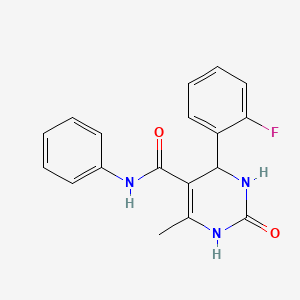

4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This dihydropyrimidine (DHPM) derivative features a 2-fluorophenyl group at the C4 position, a methyl group at C6, a 2-oxo moiety at C2, and an N-phenyl carboxamide at C5. Its structure aligns with the Biginelli reaction framework, a common synthetic route for DHPMs . The fluorine atom at the ortho position of the phenyl ring and the oxo group distinguish it from analogs with thioxo (C=S) or meta-substituted aryl groups.

Properties

IUPAC Name |

4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2/c1-11-15(17(23)21-12-7-3-2-4-8-12)16(22-18(24)20-11)13-9-5-6-10-14(13)19/h2-10,16H,1H3,(H,21,23)(H2,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSJJSQNELFCCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1)C2=CC=CC=C2F)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is likely that it interacts with its targets by binding to them, thereby altering their function. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways, including those involved in cell growth and proliferation. The downstream effects of these alterations could include changes in cell behavior and function.

Pharmacokinetics

A study on a similar compound showed that it had a terminal elimination half-life of 736 minutes and plasma clearance values of 0482 L/min/kg. The bioavailability was 60% and 35% after oral and intraperitoneal administration, respectively. These properties could impact the compound’s bioavailability and overall effectiveness.

Result of Action

Similar compounds have been found to have anti-proliferative effects on certain types of cells. This suggests that this compound could potentially have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances could affect the compound’s stability and its ability to interact with its targets

Biological Activity

The compound 4-(2-fluorophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine class and has garnered attention for its potential biological activities, particularly as an inhibitor of HIV integrase and its implications in cancer therapy. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

- Molecular Formula : C19H19FN2O2

- Molecular Weight : 325.37 g/mol

- CAS Number : 125971-96-2

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. The key steps often include the introduction of the fluorophenyl group and subsequent modifications to yield the desired carboxamide structure. Various synthetic pathways have been explored to optimize yield and purity.

Antiviral Activity

Research has demonstrated that This compound exhibits significant inhibitory activity against HIV integrase. In vitro studies have shown that this compound inhibits the strand transfer reaction catalyzed by the integrase enzyme:

However, it is important to note that while it shows promise as an integrase inhibitor, it does not exhibit significant antiviral activity against HIV strains at concentrations below cytotoxic levels in cell culture assays.

Anticancer Activity

In addition to its antiviral properties, this compound has been evaluated for anticancer potential. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms:

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in certain cancer cell lines.

- Cytotoxicity : It exhibited reduced IC50 values against several cancer cell lines compared to standard chemotherapeutics .

The biological activity of the compound is attributed to its ability to interact with specific enzymes involved in viral replication and cellular proliferation:

- HIV Integrase Inhibition : The compound binds to the active site of integrase, preventing the integration of viral DNA into host DNA.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, potentially through mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Study on HIV Integrase Inhibition :

- Anticancer Activity Evaluation :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C19H19FN2O2 |

| Molecular Weight | 325.37 g/mol |

| CAS Number | 125971-96-2 |

| IC50 (HIV Integrase) | 0.65 µM |

| Cytotoxicity (against cancer) | Reduced IC50 compared to standard drugs |

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Structural Variations :

C2 Position : Oxo (C=O) vs. thioxo (C=S) groups.

C4 Aryl Substituents : Fluorine position (ortho vs. meta) and halogen type (F, Cl, Br).

N-Aryl Group : Phenyl vs. substituted phenyl (e.g., 4-methyl, 4-fluoro).

Physical Properties :

- Trends :

Anti-Leishmanial Activity :

- Compound A10 (4-(3-Chlorophenyl)-N-phenyl, Thioxo) : IC50 = 52.67 µg/mL against Leishmania major, outperforming the standard drug Glucantim® (IC50 = 71,000 µg/mL) .

- Target Compound: No direct data, but substitution at the meta position (3-Cl in A10) may enhance anti-parasitic activity compared to ortho-fluorine.

Cytotoxicity in Cancer Cells :

- Compound 5 (4-(3-Fluorophenyl)-N-phenyl, Thioxo) : IC50 values of 9.9 µM (AGS), 15.2 µM (MCF-7), and 40.5 µM (Hep-G2) .

- Key Insight : The meta-fluorine position and thioxo group may contribute to higher potency than ortho-substituted oxo analogs.

Antimicrobial Activity :

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what starting materials are typically used?

The synthesis involves multi-step organic reactions, often employing a Biginelli-like cyclocondensation or Povarov cycloaddition. Key starting materials include substituted aldehydes (e.g., 2-fluorobenzaldehyde), urea/thiourea derivatives, and β-keto esters. For example, condensation of ethyl acetoacetate with 2-fluorophenylaldehyde and N-phenylurea under acidic conditions (e.g., HCl or acetic acid) yields the tetrahydropyrimidine core. Solvents like ethanol or acetone are used, with reaction temperatures ranging from 80–100°C to optimize yield (65–80%) .

Q. What spectroscopic and structural characterization methods are recommended for confirming the compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm substituent positions and hydrogen bonding patterns (e.g., NH protons resonate at δ 9.5–10.5 ppm) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing; the tetrahydropyrimidine ring typically adopts a half-chair conformation with dihedral angles of 15–25° between aromatic substituents .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 368.1) .

Q. What biological assays are commonly used to evaluate its pharmacological potential?

- Enzyme Inhibition : Kinase or protease inhibition assays (IC values) using fluorescence-based readouts .

- Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine EC .

- Molecular Docking : Preliminary binding affinity studies with target proteins (e.g., EGFR or COX-2) using AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity and yield?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, reducing byproducts like open-chain intermediates .

- Catalyst Screening : Lewis acids (e.g., ZnCl) or ionic liquids (e.g., [BMIM]BF) accelerate kinetics, achieving >90% conversion in 4–6 hours .

- Temperature Gradients : Stepwise heating (60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .

Q. How can researchers resolve contradictions in reported biological activity data across structurally similar derivatives?

- Substituent Analysis : Compare the fluorophenyl group’s electron-withdrawing effects with methoxy or chloro analogs. For instance, 2-fluorophenyl derivatives show 3x higher COX-2 inhibition than 3,4-dimethoxyphenyl variants due to enhanced π-π stacking .

- Meta-Analysis : Pool data from kinase profiling studies to identify off-target effects (e.g., unintended PDE5 inhibition) that may skew results .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

- ADMET Prediction : Tools like SwissADME calculate logP (~2.8) and topological polar surface area (TPSA ~85 Ų), indicating moderate blood-brain barrier permeability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for metabolite prediction .

Q. What crystallographic techniques address polymorphism issues in formulation studies?

- Powder X-ray Diffraction (PXRD) : Differentiate between anhydrous and hydrate forms, which impact solubility (e.g., hydrate forms show 2x higher aqueous solubility) .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability (decomposition onset ~220°C) to select compatible excipients .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.